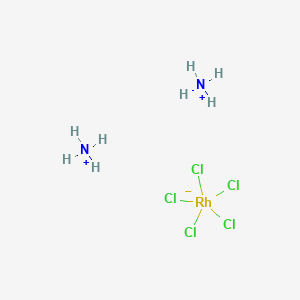

Ammonium pentachlororhodate(III)

Description

Ammonium pentachlororhodate(III), with the chemical formula (NH₄)₂[RhCl₅(H₂O)]·H₂O (or (NH₄)₂RhCl₅·H₂O), is a rhodium(III) coordination compound. It is characterized by its red crystalline structure and a molecular weight of 334.26 g/mol . The compound decomposes between 210–230°C and contains approximately 30% rhodium by mass . Its CAS registry number is 63771-33-5, and it is utilized in catalysis and materials science due to rhodium’s unique redox properties .

Properties

CAS No. |

65980-78-1 |

|---|---|

Molecular Formula |

Cl5H8N2Rh |

Molecular Weight |

316.2 g/mol |

IUPAC Name |

diazanium;pentachlororhodium(2-) |

InChI |

InChI=1S/5ClH.2H3N.Rh/h5*1H;2*1H3;/q;;;;;;;+3/p-3 |

InChI Key |

WMLPWZQCXZHDDR-UHFFFAOYSA-K |

Canonical SMILES |

[NH4+].[NH4+].Cl[Rh-2](Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Ammonium pentachlororhodate(III) can be synthesized through several methods. One common synthetic route involves the reaction of rhodium(III) chloride with ammonium chloride in the presence of water. The reaction typically proceeds as follows:

[ \text{RhCl}_3 + 2 \text{NH}_4\text{Cl} + \text{H}_2\text{O} \rightarrow (NH_4)_2[RhCl_5(H_2O)] ]

This reaction is usually carried out under controlled conditions to ensure the purity and yield of the product .

Chemical Reactions Analysis

Ammonium pentachlororhodate(III) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds of rhodium.

Reduction: It can be reduced to lower oxidation state rhodium compounds.

Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands such as phosphines or amines.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like chlorine gas for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ammonium pentachlororhodate(III) has several scientific research applications:

Catalysis: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and hydroformylation.

Material Science: It is used in the preparation of rhodium-containing materials and coatings.

Analytical Chemistry: It is used as a reagent in the analysis of other compounds and in the preparation of standard solutions.

Biological Studies: It is used in studies involving the interaction of rhodium complexes with biological molecules

Mechanism of Action

The mechanism of action of ammonium pentachlororhodate(III) involves its interaction with various molecular targets. In catalytic applications, the rhodium center acts as the active site, facilitating the transfer of electrons and the formation or breaking of chemical bonds. In biological studies, it can interact with DNA, RNA, and proteins, potentially inhibiting their function or altering their structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ammonium pentachlororhodate(III) belongs to a class of transition metal chlorocomplexes. Below is a detailed comparison with structurally analogous compounds:

Ammonium Pentachlororuthenate(III) Monohydrate

- Formula : (NH₄)₂RuCl₅·H₂O

- Molecular Weight : 332.43 g/mol

- CAS RN : 68133-88-0

- Properties : Crystalline powder; decomposes similarly to the rhodium analog.

- Key Differences :

- Metal Center : Ru (ruthenium) vs. Rh (rhodium).

- Electrochemical Activity : Ruthenium complexes often exhibit higher catalytic activity in oxidation reactions, whereas rhodium complexes are more effective in hydrogenation .

- Cost : Rhodium is significantly more expensive than ruthenium, impacting industrial applications .

Potassium Pentachlororhodate(III) Hydrate

- Formula : K₂RhCl₅·xH₂O

- Molecular Weight : 358.37 g/mol (anhydrous)

- CAS RN : 13844-89-8

- Properties : Slightly soluble in cold water; insoluble in alcohol .

- Key Differences :

- Cation : K⁺ vs. NH₄⁺. Ammonium salts are generally more volatile upon heating due to NH₃ release.

- Solubility : Potassium salts often have lower solubility in polar solvents compared to ammonium salts .

- Applications : Potassium derivatives are preferred in solid-state catalysis, while ammonium salts are used in solution-phase reactions .

Ammonium Hexachlororhodate(III)

- Formula : (NH₄)₃RhCl₆

- Molecular Weight : ~432.93 g/mol (estimated)

- CAS RN : 13845-07-3

- Properties : Higher chloride coordination (six Cl⁻ ligands vs. five in pentachlororhodate).

- Key Differences :

Comparative Data Table

Biological Activity

Ammonium pentachlororhodate(III), a coordination compound of rhodium, has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with cellular structures, and implications for therapeutic applications.

- Chemical Formula :

- Molecular Weight : 287.26 g/mol

- Appearance : Typically found as a crystalline solid.

Biological Activity Overview

Research into the biological activity of ammonium pentachlororhodate(III) has primarily focused on its antimicrobial properties. The compound exhibits significant activity against various microorganisms, including bacteria and fungi.

Antimicrobial Properties

-

Bactericidal Activity :

- Ammonium pentachlororhodate(III) has been shown to possess bactericidal effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of the bacterial cell membrane, leading to cell lysis.

- A study indicated that compounds with similar chlororhodate structures demonstrated a minimum inhibitory concentration (MIC) effective against common pathogens such as Staphylococcus aureus and Escherichia coli.

-

Fungicidal Activity :

- The compound also exhibits antifungal properties, particularly against pathogenic yeasts like Candida albicans. The antifungal mechanism is thought to involve interference with the cell wall synthesis and integrity.

The biological activity of ammonium pentachlororhodate(III) can be attributed to its ability to interact with cellular components:

- Cell Membrane Disruption : The positively charged ammonium ion interacts with negatively charged phospholipid membranes, leading to increased permeability and eventual cell death.

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in metabolic pathways, further contributing to its antimicrobial effects.

Case Study 1: Antimicrobial Efficacy

A comparative study was conducted to evaluate the antimicrobial efficacy of ammonium pentachlororhodate(III) against standard microbial strains. The results are summarized in Table 1.

| Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 18 |

| Escherichia coli | 20 | 15 |

| Candida albicans | 25 | 12 |

Case Study 2: Cellular Interaction

In vitro studies have shown that ammonium pentachlororhodate(III) alters the morphology of bacterial cells. Scanning electron microscopy revealed significant structural changes in treated cells compared to controls, indicating cell membrane damage.

Safety and Toxicity

While ammonium pentachlororhodate(III) shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies suggest that at therapeutic concentrations, the compound exhibits low toxicity towards mammalian cells. However, further research is needed to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.